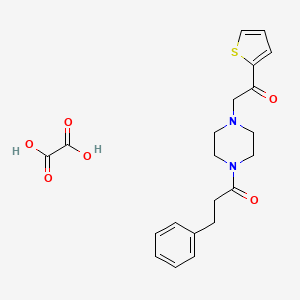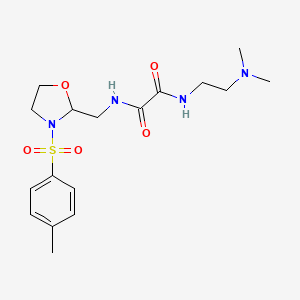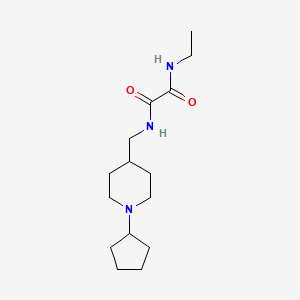![molecular formula C20H20N2O4S B2755048 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1219912-39-6](/img/structure/B2755048.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds with structures incorporating elements such as piperazine and benzodioxole have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have been developed and shown to possess moderate to good activities against various microorganisms, indicating potential utility in designing new antimicrobial agents (Bektaş et al., 2007).
Antitubercular Properties
Research into cyclopropyl methanones and their derivatives has revealed promising antitubercular activities. A series of compounds synthesized from benzyl alcohols and chloro-fluorobutyrophenone demonstrated significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. One compound, in particular, showed potent activity against multidrug-resistant strains and was effective in vivo, suggesting potential applications in tuberculosis treatment (Bisht et al., 2010).
Electrochemical Synthesis and Antioxidant Properties
Electrochemical methods have been employed to synthesize novel benzoxazine derivatives with antioxidant properties. These compounds have been tested for their ability to mitigate oxidative stress, a critical factor in various diseases and conditions. Such research indicates the potential for developing new therapeutic agents based on these chemical frameworks (Largeron & Fleury, 1998).
Neuroprotective Activity
Investigations into benzoxazine antioxidants have highlighted their neuroprotective potential. Specific derivatives have demonstrated the ability to preserve ATP levels in astrocytes under hypoxic conditions and offer significant protection in models of brain injury. These findings suggest a role for such compounds in developing treatments for neurological disorders and injuries (Largeron et al., 2001).
Anticancer and Antituberculosis Studies
Cyclopropyl piperazin-1-yl methanone derivatives have been synthesized and evaluated for their anticancer and antituberculosis activities. Some of these compounds have shown promising results in vitro against cancer cell lines and Mycobacterium tuberculosis, underscoring their potential as dual-function therapeutic agents (Mallikarjuna et al., 2014).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to predict the exact biochemical pathways it may affect. Compounds with similar structures have been found to interact with various signaling pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown. The presence of functional groups such as the piperazine ring and the benzo[d][1,3]dioxol-5-yl group could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target information. Based on its structural features, it may have a range of potential effects, including modulation of signal transduction, enzyme inhibition, or receptor binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .
Propriétés
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-19(15-11-14(15)13-3-4-16-17(10-13)26-12-25-16)21-5-7-22(8-6-21)20(24)18-2-1-9-27-18/h1-4,9-10,14-15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFFGNSPTVBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2754967.png)
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)


![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)
![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)
![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)


![N-(3-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)